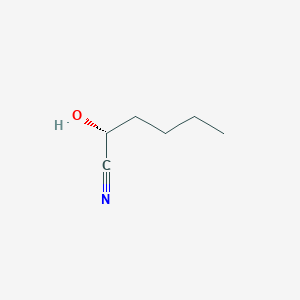

(2r)-2-Hydroxyhexanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2r)-2-Hydroxyhexanenitrile, also known as this compound, is a useful research compound. Its molecular formula is C6H11NO and its molecular weight is 113.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Synthesis

1.1 Chiral Building Block

(2R)-2-Hydroxyhexanenitrile serves as an important chiral building block in organic synthesis. Its chirality allows it to be used in the synthesis of various pharmaceuticals and fine chemicals. The compound can undergo transformations to yield other functionalized derivatives that are valuable in medicinal chemistry .

1.2 Enzymatic Reactions

The compound is utilized in enzymatic reactions, particularly in the context of kinetic resolutions and desymmetrizations. For instance, it has been employed as a substrate for hydroxynitrile lyases, which catalyze the addition of cyanide to carbonyl compounds, creating cyanohydrins with high enantioselectivity .

Biological Applications

2.1 Anticancer Research

Recent studies have indicated that this compound may have therapeutic potential in cancer treatment. It has been included in formulations aimed at enhancing immune responses against tumors, showcasing its role in developing novel anticancer therapies .

2.2 Enzyme Activity Studies

Research has demonstrated that the compound can be used to investigate enzyme activity, particularly in understanding the mechanisms of hydroxynitrile lyases. The compound's reactivity allows for detailed kinetic studies that contribute to the broader understanding of enzyme specificity and catalysis .

Case Study 1: Kinetic Resolution

A notable study focused on optimizing the kinetic resolution of racemic 5-hydroxyhexanenitrile using this compound as a starting material. The research utilized Pseudomonas cepacia as a biocatalyst for acetylation reactions, achieving significant enantiomeric excesses and demonstrating the compound's utility in producing enantiopure products for pharmaceutical applications .

Case Study 2: Hydroxynitrile Lyase Activity

In another investigation, this compound was tested for its ability to undergo reactions catalyzed by hydroxynitrile lyases. The study monitored the release of benzaldehyde from mandelonitrile spectrophotometrically, providing insights into the compound's reactivity and potential applications in synthetic biology .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Chemical Synthesis | Used as a chiral building block | Facilitates synthesis of pharmaceuticals |

| Enzymatic Reactions | Substrate for hydroxynitrile lyases | High enantioselectivity achieved |

| Anticancer Research | Potential therapeutic agent for cancer treatment | Enhances immune response against tumors |

| Enzyme Activity Studies | Investigates mechanisms of enzyme catalysis | Provides insights into enzyme specificity |

Propiedades

Número CAS |

10021-65-5 |

|---|---|

Fórmula molecular |

C6H11NO |

Peso molecular |

113.16 g/mol |

Nombre IUPAC |

(2R)-2-hydroxyhexanenitrile |

InChI |

InChI=1S/C6H11NO/c1-2-3-4-6(8)5-7/h6,8H,2-4H2,1H3/t6-/m1/s1 |

Clave InChI |

VKIGAWAEXPTIOL-ZCFIWIBFSA-N |

SMILES |

CCCCC(C#N)O |

SMILES isomérico |

CCCC[C@H](C#N)O |

SMILES canónico |

CCCCC(C#N)O |

Sinónimos |

[R,(+)]-2-Hydroxyhexanenitrile |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.